Cas no 217453-46-8 (ethyl 3-(chlorosulfonyl)benzoate)

Ethyl 3-(chlorosulfonyl)benzoate is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical intermediates. This compound features a reactive chlorosulfonyl group adjacent to an ester functionality, enabling efficient derivatization for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its benzoate backbone provides stability while allowing further functionalization. The product is particularly valuable in medicinal chemistry for introducing sulfonyl moieties into target molecules. It exhibits high purity and consistent reactivity, making it suitable for precise synthetic applications. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature. Storage at low temperatures in a dry environment ensures prolonged shelf life.
ethyl 3-(chlorosulfonyl)benzoate structure
217453-46-8 structure
Product Name:ethyl 3-(chlorosulfonyl)benzoate
CAS No:217453-46-8
MF:C9H9ClO4S
MW:248.683360815048
MDL:MFCD09812012
CID:2108846
PubChem ID:19790734
Update Time:2025-06-09

ethyl 3-(chlorosulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(chlorosulfonyl)benzoate
    • SCHEMBL397968
    • AKOS000164835
    • ethyl 3-chlorosulfonylbenzoate
    • SIA45346
    • DA-08144
    • NS-03665
    • G25602
    • 217453-46-8
    • EN300-29869
    • OQBZLUKCZKZQFV-UHFFFAOYSA-N
    • STL218822
    • ethyl3-(chlorosulfonyl)benzoate
    • MDL: MFCD09812012
    • Inchi: 1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3
    • InChI Key: OQBZLUKCZKZQFV-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC=C(C(=O)OCC)C=1)(=O)=O

Computed Properties

  • Exact Mass: 247.9910076Da
  • Monoisotopic Mass: 247.9910076Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 68.8Ų

ethyl 3-(chlorosulfonyl)benzoate Pricemore >>

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Additional information on ethyl 3-(chlorosulfonyl)benzoate

Professional Introduction to Ethyl 3-(Chlorosulfonyl)Benzoate (CAS No. 217453-46-8)

Ethyl 3-(chlorosulfonyl)benzoate (CAS No. 217453-46-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a benzoate backbone modified with a chlorosulfonyl group, imparts distinct reactivity that makes it particularly useful in medicinal chemistry applications.

The ethyl 3-(chlorosulfonyl)benzoate molecule is synthesized through a series of well-defined chemical reactions, typically involving the chlorosulfonation of benzoic acid followed by esterification. This synthetic pathway ensures high purity and yield, making it a reliable choice for researchers and industrial applications. The presence of the chlorosulfonyl group enhances the electrophilicity of the aromatic ring, facilitating further functionalization and enabling the construction of more complex molecular architectures.

In recent years, ethyl 3-(chlorosulfonyl)benzoate has been extensively studied for its potential in drug development. Its structural motif is reminiscent of several known pharmacophores, suggesting its utility in designing novel therapeutic agents. Specifically, the compound has been explored as a precursor in the synthesis of sulfonamide derivatives, which are well-documented for their biological activity across various therapeutic domains.

One of the most compelling aspects of ethyl 3-(chlorosulfonyl)benzoate is its role in modulating biological pathways. Researchers have leveraged its reactivity to develop inhibitors targeting enzymes involved in inflammatory and metabolic disorders. Preliminary studies indicate that derivatives of this compound exhibit promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. This aligns with the growing interest in developing small-molecule inhibitors as alternatives to existing treatments.

The pharmaceutical industry has shown particular interest in ethyl 3-(chlorosulfonyl)benzoate due to its versatility as a building block. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for further optimization.

Beyond drug discovery, ethyl 3-(chlorosulfonyl)benzoate finds applications in materials science and agrochemicals. Its unique chemical properties make it suitable for synthesizing specialty chemicals used in coatings and adhesives. Additionally, modifications to its structure have led to compounds with herbicidal and fungicidal activities, contributing to sustainable agricultural practices.

The synthesis and application of ethyl 3-(chlorosulfonyl)benzoate continue to evolve with advancements in synthetic methodologies and computational chemistry. Modern techniques such as flow chemistry and microwave-assisted synthesis have improved the efficiency and scalability of producing this compound. Furthermore, computational modeling has enabled researchers to predict the behavior of derivatives before experimental validation, saving time and resources.

In conclusion, ethyl 3-(chlorosulfonyl)benzoate(CAS No. 217453-46-8) is a multifaceted compound with significant potential across multiple industries. Its role in pharmaceutical research underscores its importance as a synthetic intermediate, while its applications in materials science and agrochemicals highlight its versatility. As research progresses, it is expected that new uses for this compound will continue to emerge, further solidifying its place as a cornerstone in modern chemical innovation.

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